5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can be represented by the SMILES notation: CN1C2=C(C=C(C=C2)Br)N=N1 . This indicates that the molecule contains a benzotriazole ring substituted with a bromine atom at the 5th position and a methyl group at the 1st position.Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Electron-Attracting Power in Five-Membered Rings
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been studied for its role in understanding the electron-attracting power of nitrogen atoms in five-membered rings. Research by Barlin (1967) investigated the kinetics of reactions involving various bromo-N-methyl-tetrazoles and -triazoles, including 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. The study provided insights into the electron-release and electron-attracting characteristics of nitrogen atoms in such compounds (Barlin, 1967).
Anti-Tubercular Activity
A 2017 study by Ambekar et al. focused on synthesizing coumarin-benzotriazole hybrids, including derivatives of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, and evaluating their anti-tubercular activity. This research highlighted the potential of such compounds in combating tuberculosis (Ambekar et al., 2017).
Novel Bicyclic Gem-Difluorinated Compounds
Peng and Zhu (2003) explored the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and the application of bromodifluoromethylated triazole to the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds. This research opened avenues for the development of new classes of compounds with potential applications in various fields (Peng & Zhu, 2003).
Synthesis of Substituted Triazole Phenyl Methanones
Sonawane and Sagare (2023) investigated the synthesis of substituted triazole phenyl methanones from substituted anilines. This research contributes to the understanding of triazoles as essential building blocks for various organic compounds, highlighting the diverse biological activities of these structures, including the use of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole (Sonawane & Sagare, 2023).
Corrosion Inhibition in Alloys
Migahed et al. (2019) studied the electrochemical behavior of Cu-10Al-10Zn alloy in seawater and the role of cationic surfactants benzotriazole derivatives, including 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-1-ium bromide, as corrosion inhibitors. This research has implications for industrial applications where corrosion resistance is crucial (Migahed et al., 2019).
Anticancer Agents
Nagavelli et al. (2016) conducted a study on the synthesis of 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones as anticancer agents, demonstrating the potential of triazole derivatives, including 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, in cancer treatment (Nagavelli et al., 2016).
Synthesis of Novel Triazole Derivatives as Anti-nociceptive and Anti-inflammatory Agents
Rajasekaran and Rajagopal (2009) explored the synthesis of novel triazole derivatives as anti-nociceptive and anti-inflammatory agents. This research highlights the therapeutic potential of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole derivatives in pain and inflammation management (Rajasekaran & Rajagopal, 2009).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYITCIMJVKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | |
CAS RN |
944718-31-4 | |
Record name | 5-bromo-1-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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